N-Benzoyl-L-tyrosine ethyl ester

Catalog No.
S662390
CAS No.
3483-82-7
M.F
C18H19NO4
M. Wt
313.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Benzoyl-L-tyrosine ethyl ester

CAS Number

3483-82-7

Product Name

N-Benzoyl-L-tyrosine ethyl ester

IUPAC Name

ethyl 2-benzamido-3-(4-hydroxyphenyl)propanoate

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

InChI

InChI=1S/C18H19NO4/c1-2-23-18(22)16(12-13-8-10-15(20)11-9-13)19-17(21)14-6-4-3-5-7-14/h3-11,16,20H,2,12H2,1H3,(H,19,21)

InChI Key

SRLROPAFMUDDRC-UHFFFAOYSA-N

SMILES

CCOC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2=CC=CC=C2

Synonyms

3483-82-7;N-Benzoyl-L-tyrosineethylester;EthylN-benzoyl-L-tyrosinate;Bz-Tyr-OEt;BTEE;Benzoyl-L-tyrosineethylester;Ethylbenzoyltyrosinate;(S)-Ethyl2-benzamido-3-(4-hydroxyphenyl)propanoate;CHEMBL33242;SRLROPAFMUDDRC-INIZCTEOSA-N;L-Tyrosine,N-benzoyl-,ethylester;ETHYL(2S)-3-(4-HYDROXYPHENYL)-2-(PHENYLFORMAMIDO)PROPANOATE;BENZOYL-TYR-OET;Benzoyltyrosineethylester;AmbotzBAA0049;PubChem13177;AC1L2S7O;AC1Q63IN;N-Benzoyl-L-tyrosineethyl;B6125_SIGMA;SCHEMBL1784498;13110_FLUKA;CTK3J1643;MolPort-003-926-256;ZINC1701869

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2=CC=CC=C2

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C2=CC=CC=C2

Substrate for Chymotrypsin Activity Assay:

N-Benzoyl-L-tyrosine ethyl ester (BTEE) is a well-established substrate used in the assay of chymotrypsin activity. Chymotrypsin is a serine protease enzyme that plays a crucial role in protein digestion. BTEE is specifically cleaved by chymotrypsin at the aromatic-peptide bond between the L-tyrosine and the ethyl ester group. The rate of this cleavage reaction is directly proportional to the chymotrypsin activity in the sample. This property allows researchers to quantify the activity of chymotrypsin in various biological samples, including:

  • Cell lysates: Studying the expression and activity of chymotrypsin in different cell types or under various conditions .
  • Purified enzyme preparations: Characterizing the kinetic properties of purified chymotrypsin, such as its Km (Michaelis constant) and Vmax (maximum velocity) .
  • Food and pharmaceutical products: Assessing the presence and activity of chymotrypsin in food products or pharmaceutical formulations containing the enzyme .

Advantages of BTEE in Chymotrypsin Assay:

BTEE offers several advantages over other substrates used in chymotrypsin assays:

  • Specificity: BTEE is highly specific for chymotrypsin and is not cleaved by other common serine proteases such as trypsin, making it a reliable choice for selective detection of chymotrypsin activity .
  • Sensitivity: The cleavage of BTEE by chymotrypsin releases a chromophoric (light-absorbing) product, allowing for sensitive detection of enzyme activity using various methods like spectrophotometry .
  • Commercial Availability: BTEE is commercially available from various suppliers in high purity, making it a readily accessible tool for researchers.

Other Potential Applications:

While the primary application of BTEE lies in chymotrypsin activity assays, there is ongoing research exploring its potential in other areas:

  • Development of chymotrypsin inhibitors: BTEE can be used to screen for and evaluate the efficacy of novel compounds designed to inhibit chymotrypsin activity, which could have therapeutic implications in diseases associated with dysregulated chymotrypsin function .
  • Study of protein-protein interactions: The specific recognition and cleavage of BTEE by chymotrypsin can be utilized to study protein-protein interactions involving the enzyme's active site .

N-Benzoyl-L-tyrosine ethyl ester is a synthetic compound derived from L-tyrosine, characterized by the presence of a benzoyl group and an ethyl ester functional group. Its molecular formula is C₁₈H₁₉NO₄, with a molecular weight of 313.35 g/mol. This compound is notable for its stability and resistance to enzymatic hydrolysis by trypsin, making it a valuable substrate in biochemical studies . It appears as a solid at room temperature, with a melting point ranging from 118°C to 121°C .

  • BTEE's primary function is as a substrate for the enzyme chymotrypsin. It binds to the enzyme's active site, allowing chymotrypsin to cleave the peptide bond between the aromatic ring and the amino acid chain [].
  • This cleavage reaction helps researchers assess chymotrypsin activity in biological samples [, ].
  • Safety data sheets (SDS) from chemical suppliers indicate that BTEE is not considered hazardous according to regulatory standards [].
  • However, as with any laboratory chemical, it's important to follow proper handling procedures to minimize risk.
Typical of esters and amides. Key reactions include:

  • Hydrolysis: In the presence of water and suitable catalysts, the ester bond can be hydrolyzed to yield N-benzoyl-L-tyrosine and ethanol.
  • Transesterification: The ethyl ester can react with other alcohols to form different esters.
  • Aminolysis: Reaction with amines can lead to the formation of amides.

These reactions are significant in synthetic organic chemistry and can be utilized in the modification of the compound for various applications.

N-Benzoyl-L-tyrosine ethyl ester has been studied for its biological activities, particularly as a chromogenic substrate in enzymatic assays. Its resistance to trypsin makes it useful in studying proteolytic enzymes without interference from substrate degradation . Additionally, it may exhibit antioxidant properties due to the presence of the tyrosine moiety, which is known for its ability to scavenge free radicals.

The synthesis of N-Benzoyl-L-tyrosine ethyl ester typically involves the following steps:

  • Protection of L-tyrosine: The hydroxyl group on L-tyrosine is protected to prevent unwanted reactions.
  • Benzoylation: L-tyrosine is reacted with benzoyl chloride or benzoyl anhydride in the presence of a base to introduce the benzoyl group.
  • Esterification: The resulting N-benzoyl-L-tyrosine is then reacted with ethanol in the presence of an acid catalyst to form the ethyl ester.

This multi-step synthesis allows for the selective introduction of functional groups while maintaining the integrity of the amino acid structure .

N-Benzoyl-L-tyrosine ethyl ester finds applications in various fields:

  • Biochemical Research: It serves as a substrate in enzyme assays, particularly for proteases.
  • Pharmaceutical Development: Its derivatives may be explored for therapeutic properties due to their potential biological activity.
  • Chemical Synthesis: It can be used as an intermediate in organic synthesis.

Studies on N-Benzoyl-L-tyrosine ethyl ester have focused on its interactions with enzymes and other biological molecules. Its resistance to proteolytic cleavage by trypsin allows researchers to use it as a stable substrate in kinetic studies without rapid degradation. Furthermore, interaction studies may explore its binding affinity with various receptors or other proteins, providing insights into its potential pharmacological effects .

N-Benzoyl-L-tyrosine ethyl ester has several structural analogs that share similar properties but differ in functional groups or substituents. Here are some similar compounds:

Compound NameStructure CharacteristicsUnique Features
N-Acetyl-L-tyrosineAcetyl group instead of benzoylMore soluble in polar solvents
N-Benzoyl-L-alanineBenzoyl group on alanineDifferent amino acid backbone
N-Boc-L-tyrosineBoc (tert-butyloxycarbonyl) protecting groupUsed extensively in peptide synthesis
Ethyl L-tyrosinateEthyl ester without benzoylationSimpler structure, less stable

N-Benzoyl-L-tyrosine ethyl ester stands out due to its specific combination of functional groups that confer unique stability and utility in biochemical applications compared to these analogs. Its resistance to enzymatic degradation makes it particularly advantageous for experimental use where substrate stability is critical .

XLogP3

2.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

313.13140809 g/mol

Monoisotopic Mass

313.13140809 g/mol

Heavy Atom Count

23

Other CAS

3483-82-7

General Manufacturing Information

L-Tyrosine, N-benzoyl-, ethyl ester: INACTIVE

Dates

Modify: 2023-08-15

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